N-(3-Hydroxy-2,6-dimethylphenyl)acetamide
Overview
Description
N-(3-Hydroxy-2,6-dimethylphenyl)acetamide is an organic compound with the molecular formula C10H13NO2 It is characterized by the presence of a hydroxyl group and two methyl groups attached to a phenyl ring, along with an acetamide functional group
Mechanism of Action
Target of Action
It’s structurally similar to acetaminophen (paracetamol), which primarily targets the cyclooxygenase (cox) enzymes .
Mode of Action
If it acts like acetaminophen, it may weakly inhibit COX enzymes, particularly in the presence of high concentrations of peroxides found in inflammatory lesions .
Biochemical Pathways
Acetaminophen, a structurally similar compound, primarily affects the arachidonic acid pathway by inhibiting the COX enzymes .
Result of Action
New analogs of paracetamol with dimethyl substitutions in the phenyl moiety have shown higher analgesic and anti-inflammatory effects compared to acetaminophen alone .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Hydroxy-2,6-dimethylphenyl)acetamide typically involves the acylation of 3-hydroxy-2,6-dimethylaniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the generated acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: N-(3-Hydroxy-2,6-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amide group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a metal catalyst.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products:
Oxidation: Formation of 3-acetyl-2,6-dimethylbenzoic acid.
Reduction: Formation of 3-hydroxy-2,6-dimethylaniline.
Substitution: Formation of 3-nitro-2,6-dimethylphenylacetamide or 3-bromo-2,6-dimethylphenylacetamide.
Scientific Research Applications
N-(3-Hydroxy-2,6-dimethylphenyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for its analgesic and antipyretic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
N-(3-Hydroxy-2,6-dimethylphenyl)acetamide can be compared with similar compounds such as:
Paracetamol (Acetaminophen): Both compounds have analgesic and antipyretic properties, but this compound may exhibit different pharmacokinetic and pharmacodynamic profiles.
Lidocaine: Both compounds contain a phenylacetamide structure, but lidocaine is primarily used as a local anesthetic, whereas this compound is explored for its systemic effects.
Properties
IUPAC Name |
N-(3-hydroxy-2,6-dimethylphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-6-4-5-9(13)7(2)10(6)11-8(3)12/h4-5,13H,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLUGNBVBWVYLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)O)C)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00439553 | |
Record name | N-(3-Hydroxy-2,6-dimethylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00439553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100445-95-2 | |
Record name | N-(3-Hydroxy-2,6-dimethylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00439553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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